4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

説明

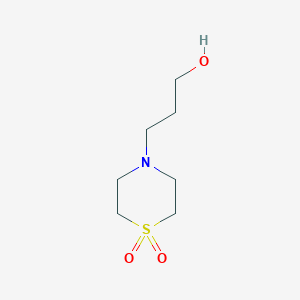

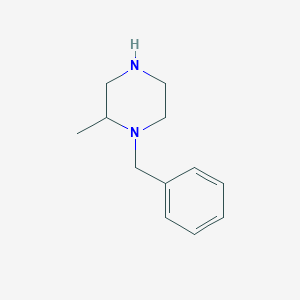

“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a sulfur-containing heterocyclic organic compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” involves several steps. One method involves the use of 4- (prop-2-yn-1-yl)thiomorpholine in dichloromethane, to which m-CPBA is added at 0°C . The reaction mixture is then stirred at room temperature for 6 hours .Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is represented by the formula C7H15NO3S . This indicates that it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a solid at 20°C . It has a molecular weight of 193.26 .科学的研究の応用

Pharmaceutical Applications

This compound is a part of numerous compounds valuable in medicinal chemistry . It is used in the development of new antitumor agents based on thiazines and thiazoles . The combination of the thiazine or thiazine ring with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

Anticancer Applications

The compound has shown promising results in the field of cancer research. It is used in the synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines which have been studied for anticancer activity as topoisomerase II alpha inhibitors .

Antibacterial Applications

Thiazine derivatives, including this compound, have shown antibacterial activity . They are used in the development of new drugs to combat bacterial infections .

Antifungal Applications

In addition to its antibacterial properties, this compound also exhibits antifungal activity . This makes it a valuable resource in the development of antifungal medications .

Antimalarial Applications

The compound is also used in the development of antimalarial drugs . Its unique chemical structure allows it to interfere with the life cycle of malaria parasites .

Green Synthesis Methods

The compound is synthesized through green synthesis methods . These methods are eco-friendly and cost-effective, making the production of this compound more sustainable .

Electrocatalysis Applications

The compound is used in electrocatalysis within deep eutectic solvents . It offers an insightful analysis of the challenges and prospects inherent in electrocatalysis .

Material Innovation

The compound presents myriad advantages, including extensive opportunities for material innovation . It is used as a reaction medium in electrocatalysis, broadening its horizons in the realm of material science .

Safety And Hazards

When handling “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJSFWFPXNWBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465751 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide | |

CAS RN |

205194-33-8 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

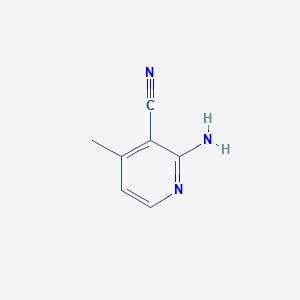

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

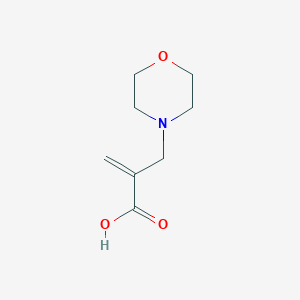

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

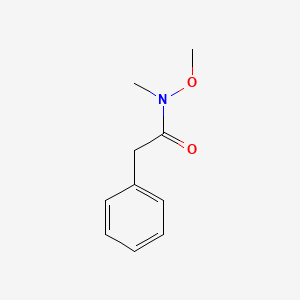

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)